molecular formula C10H10BrFO3 B2489107 Methyl 2-(4-bromo-2-fluorophenoxy)propanoate CAS No. 1249138-93-9

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate

Cat. No. B2489107
CAS RN: 1249138-93-9
M. Wt: 277.089
InChI Key: NOAYVKWCWPUSLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-(4-bromo-2-fluorophenoxy)propanoate and related compounds involves catalyzed Knoevenagel condensation reactions. For example, halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates, including 2-fluoro and 2-bromo variations, were prepared using corresponding substituted benzaldehydes and methyl cyanoacetate with piperidine as a catalyst (Kim et al., 1998). Another method involves the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, leading to the formation of related ester compounds with high specificity (Pimenova et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various analytical techniques, including IR, 1H-NMR, and 13C-NMR. Detailed structural analysis through X-ray diffraction has been performed for derivatives, providing insights into their crystalline structures and intermolecular interactions (Yao et al., 2013).

Chemical Reactions and Properties

The chemical behavior of this compound includes its participation in copolymerization reactions, demonstrating its utility in developing novel polymeric materials with desirable properties. For instance, its halogen-substituted derivatives have been copolymerized with styrene, yielding copolymers with high glass transition temperatures indicating decreased chain mobility due to the dipolar character of the monomer units (Kim et al., 1999).

Scientific Research Applications

Synthesis and Polymer Applications

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate has been utilized in various synthetic pathways, particularly in the preparation of copolymers. For instance, halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates, including compounds with bromo and fluoro substituents, were synthesized and subsequently copolymerized with styrene to produce novel copolymers. These copolymers exhibited high glass transition temperatures compared to polystyrene, indicating a decrease in chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit (Kim et al., 1998). Similarly, ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates were prepared and copolymerized with styrene, with the composition and structure of the resulting copolymers characterized by various analytical methods (Hussain et al., 2019).

Herbicide and Agricultural Applications

In agricultural contexts, certain derivatives of methyl 2-phenoxypropanoate have been explored for their herbicidal properties. For example, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl) was investigated for its selective herbicidal action on wild oat in wheat cultivation. The compound was found to inhibit IAA-stimulated elongation in oat and wheat coleoptile segments and had different effects on the root growth of wild oat and wheat, suggesting a mechanism of action involving auxin antagonism and other pathways (Shimabukuro et al., 1978).

Analytical Chemistry Applications

This compound and its derivatives have also been employed in analytical chemistry for the determination of specific compounds. For instance, a method was developed for determining phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization. This method demonstrated high sensitivity and accuracy for detecting 4-chloro-2-methylphenoxy propanoic acid and 4-chloro-2-methylphenoxy acetic acid in water samples, showcasing the utility of phenoxy derivatives in analytical applications (Nuhu et al., 2012).

Medicinal Chemistry and Pharmacology

While specific applications of this compound in medicinal chemistry and pharmacology were not found in the searched papers, its structural analogs have been utilized. For instance, derivatives like 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide have been resolved and studied for their antiandrogenic properties, highlighting the potential of structurally related compounds in drug development and pharmacological research (Tucker & Chesterson, 1988).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-(4-bromo-2-fluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAYVKWCWPUSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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